3,5-Dibromobenzene-1-sulfonyl chloride
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Overview
Description
3,5-Dibromobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Br2ClO2S. It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 5th positions, and a sulfonyl chloride group is attached to the 1st position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 3,5-dibromobenzene using chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine atoms or the sulfonyl chloride group can be replaced by other substituents.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.
Chlorosulfonic Acid (HSO3Cl): Used for sulfonation reactions.
Amines, Alcohols, Thiols: Used in nucleophilic substitution reactions to form various derivatives.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3,5-Dibromobenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in many synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromobenzene-1-sulfonyl chloride: Similar structure but with bromine atoms at the 2nd and 4th positions.
3,4-Dibromobenzene-1-sulfonyl chloride: Bromine atoms at the 3rd and 4th positions.
2,4,6-Tribromobenzene-1-sulfonyl chloride: Contains three bromine atoms at the 2nd, 4th, and 6th positions.
Uniqueness
3,5-Dibromobenzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical properties and applications compared to its similar compounds .
Properties
IUPAC Name |
3,5-dibromobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSALOWJAYHZFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614507 |
Source
|
Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39213-20-2 |
Source
|
Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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